(S)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate
Description
(S)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate is a chiral ester derivative of β-amino butanoic acid, featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a chloromethyl ester at the carboxylate position. This compound serves as a critical intermediate in organic synthesis, particularly in peptide and pharmaceutical chemistry, where its Boc group ensures amine protection during multi-step reactions . The (S)-stereochemistry at the α-carbon is essential for enantioselective applications, such as in the synthesis of protease inhibitors or anticancer agents, where stereochemical purity directly impacts biological activity . Its molecular formula is C₁₀H₁₇ClNO₄, with a molecular weight of 262.7 g/mol, and it exhibits moderate thermal stability (boiling point ~340°C) .
Properties
IUPAC Name |
chloromethyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO4/c1-7(5-8(13)15-6-11)12-9(14)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUNDWHIFKCLMQ-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OCCl)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)OCCl)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of (S)-3-Aminobutanoic Acid
The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. A standard protocol involves reacting (S)-3-aminobutanoic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
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Reagents : (S)-3-Aminobutanoic acid (1.0 equiv), Boc₂O (1.2 equiv), triethylamine (TEA, 1.5 equiv).
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Solvent : Tetrahydrofuran (THF)/water (1:1).
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Conditions : 0°C to room temperature, 12–16 hours.
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Yield : 85–90%.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 16 hours |
| Temperature | 0°C → RT |
| Purification | Extraction (EtOAc/H₂O), silica gel chromatography |
Chloromethyl Esterification of Boc-Protected Intermediate
The carboxylic acid is converted to the chloromethyl ester using chloromethyl chlorosulfate or chloromethylating agents .
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Reagents : (S)-3-((tert-Butoxycarbonyl)amino)butanoic acid (1.0 equiv), chloromethyl chlorosulfate (1.3 equiv), tetrabutylammonium hydrogen sulfate (0.1 equiv).
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Solvent : Dichloromethane (DCM)/water.
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Conditions : 0°C for 1 hour, then room temperature for 18 hours.
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Yield : 100% (crude), 93% after purification.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Tetrabutylammonium hydrogen sulfate |
| Workup | Partition (DCM/H₂O), drying (MgSO₄) |
| Purity | >95% (HPLC) |
One-Pot Boc Protection and Esterification
A streamlined method combines Boc protection and esterification in a single pot, reducing isolation steps .
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Boc Protection : (S)-3-Aminobutanoic acid, Boc₂O, TEA in THF (0°C, 2 hours).
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Esterification : Add chloromethyl iodide (1.5 equiv), potassium carbonate (2.0 equiv), RT, 6 hours.
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Yield : 78–82%.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | Potassium carbonate |
| Stereochemical Integrity | >99% ee (chiral HPLC) |
Enzymatic Resolution for Enantiopure Synthesis
To ensure high enantiomeric excess (ee), lipase-mediated kinetic resolution is employed .
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Substrate : Racemic 3-((tert-butoxycarbonyl)amino)butanoic acid.
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Enzyme : Candida antarctica lipase B (CAL-B).
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Conditions : Vinyl chloromethyl ester in tert-butyl methyl ether, 30°C, 24 hours.
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Yield : 45% (S-enantiomer), 98% ee.
Key Data :
| Parameter | Value |
|---|---|
| Enzyme Loading | 10 wt% |
| Conversion | 50% |
| Selectivity (E) | >200 |
Industrial-Scale Production
For large-scale synthesis, flow chemistry minimizes racemization and improves safety .
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Reactor Type : Continuous flow microreactor.
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Steps :
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Boc protection at 40°C, residence time 10 minutes.
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Esterification with chloromethyl chloride, 60°C, residence time 15 minutes.
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Yield : 90–92%, 99.5% purity.
Key Data :
| Parameter | Value |
|---|---|
| Throughput | 5 kg/day |
| Solvent Consumption | Reduced by 70% vs batch |
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Boc Protection + Esterification | 85–93 | 99 | Moderate | High |
| One-Pot Synthesis | 78–82 | 99 | High | Moderate |
| Enzymatic Resolution | 45 | 98 | Low | Low |
| Flow Chemistry | 90–92 | 99.5 | High | High |
Critical Challenges and Solutions
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Racemization : Minimized by using mild bases (e.g., NaHCO₃ instead of NaOH) and low temperatures .
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Purification : Silica gel chromatography or recrystallization (hexane/EtOAc) removes unreacted chloromethylating agents .
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Catalyst Recovery : Tetrabutylammonium hydrogen sulfate is recycled via aqueous extraction .
Recent Advancements
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
(S)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate is of interest in drug development due to its potential biological activities:
- Antitumor Activity: Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, suggesting a role in developing novel anticancer agents.
- Anti-inflammatory Effects: Research has shown that compounds with similar structures can modulate inflammatory pathways, indicating potential therapeutic applications in treating inflammatory diseases.
- Neuroprotective Potential: Some derivatives are being investigated for their ability to protect neuronal cells from damage, which could lead to treatments for neurodegenerative diseases.
Organic Synthesis
The compound serves as a key intermediate in the synthesis of more complex molecules, particularly in peptide synthesis and the development of new pharmaceuticals. Its unique functional groups allow it to participate in various chemical transformations:
- Peptide Synthesis: The Boc group facilitates the protection of amino acids during peptide coupling reactions, making it easier to synthesize complex peptides with desired sequences.
- Functionalization Reactions: The chloromethyl group enhances reactivity, allowing for further modifications that can lead to diverse chemical entities.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Antitumor Activity Study | Evaluated the cytotoxic effects on cancer cell lines | Identified potential lead compounds with significant activity against specific cancer types |
| Inflammation Modulation Research | Investigated anti-inflammatory properties | Demonstrated modulation of cytokine production in vitro |
| Neuroprotection Assessment | Assessed neuroprotective effects on neuronal cultures | Found promising results indicating reduced apoptosis in treated cells |
Mechanism of Action
The mechanism of action of (S)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate primarily involves its reactive functional groups. The chloromethyl group can participate in nucleophilic substitution reactions, while the Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine. This versatility allows the compound to interact with various molecular targets and pathways, making it useful in a wide range of applications.
Comparison with Similar Compounds
Key Observations:
Reactivity : The chloromethyl ester in the target compound confers higher electrophilicity compared to ethyl or methyl esters (e.g., in compounds 10 ), enabling faster nucleophilic substitution reactions. This property is advantageous in prodrug synthesis or coupling reactions .
Steric Effects: Compounds with bulky substituents, such as the iodophenyl group in CW1-CW10 or the cyclohexane ring in Reference Example 85 , exhibit reduced reactivity in amide bond formation due to steric hindrance. The linear butanoate chain in the target compound minimizes such interference.
Biological Activity : Triazole-containing derivatives (e.g., ) show herbicidal or fungicidal activity, whereas the target compound’s chloromethyl group and Boc protection make it more suited for drug intermediate synthesis .
Physicochemical Properties
- Thermal Stability : The target compound’s boiling point (~340°C ) is comparable to other Boc-protected esters (e.g., ethyl 2,4-dichloropyrimidine-5-carboxylate derivatives ), but lower than iodophenyl analogs (~400°C) due to reduced molecular mass .
- Solubility: The chloromethyl ester enhances lipophilicity compared to carboxylic acid derivatives (e.g., 3-[(tert-butoxycarbonyl)amino]butanoic acid ), facilitating membrane permeability in drug delivery systems.
Biological Activity
(S)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate is a synthetic compound notable for its diverse applications in organic synthesis and medicinal chemistry. Its unique structure, characterized by a chloromethyl group and a tert-butoxycarbonyl (Boc) protective group, allows it to function effectively in various biological contexts. This article delves into the biological activity of this compound, exploring its synthesis, interactions, and potential therapeutic applications.
- Molecular Formula : C10H18ClNO4
- Molecular Weight : 251.71 g/mol
- CAS Number : 150109-41-4
Structural Characteristics
The compound features:
- A chloromethyl group that enhances nucleophilic reactivity.
- A tert-butoxycarbonyl group commonly used for protecting amines during synthesis.
The biological activity of this compound primarily revolves around its reactivity with various biomolecules. The chloromethyl group facilitates nucleophilic substitution reactions, making it a useful intermediate in the synthesis of biologically active compounds.
Enzyme Interactions
Research indicates that this compound can serve as a probe to investigate enzyme-substrate interactions. It has been utilized to study:
- Protein-Ligand Binding : The Boc group can stabilize interactions between the compound and target proteins, influencing binding affinity and specificity.
- Enzyme Activity Modulation : The compound's structure allows it to act as an inhibitor or activator in enzymatic reactions, depending on the context of its application.
Case Studies
-
Synthesis of Amino Acid Derivatives :
A study explored the synthesis of new N-(aminocycloalkylene) amino acid derivatives using this compound as an intermediate. The derivatives showed potential for use in chiral building blocks, essential for drug development . -
Therapeutic Applications :
In medicinal chemistry, derivatives of this compound have been investigated for their potential as therapeutic agents. The difluorophenyl groups attached to similar structures have been shown to enhance metabolic stability and bioavailability, indicating that this compound could follow suit in specific formulations.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 4-((tert-butoxycarbonyl)amino)butanoate | C10H19NO4 | Lacks chloromethyl group; used as an amino acid derivative |
| (S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate | C11H20ClNO | Contains additional methyl group; potential for different reactivity |
| Sodium (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate | C16H22ClN2O5 | More complex structure; used in peptide synthesis |
The unique reactivity pattern of this compound makes it particularly valuable in synthetic applications where nucleophilic substitution reactions are desired.
Synthesis Methods
Several methods exist for synthesizing this compound, each affecting yield and purity:
- Direct Chloromethylation : Involves the reaction of amino acids with chloromethylating agents.
- Protective Group Strategies : Utilizing the Boc group to protect amine functionalities during multi-step syntheses.
Toxicological Profile
While exploring its biological activity, it is crucial to consider the safety profile:
Q & A
Basic: What are the common synthetic routes for preparing (S)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate, and what key intermediates are involved?
Answer:
The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to an amino acid derivative, followed by esterification and chloromethylation. A key intermediate is the Boc-protected amino acid ester, such as methyl 3-((tert-butoxycarbonyl)amino)butanoate. For example, describes a method using di-tert-butyl dicarbonate (Boc₂O) to protect the amine group of L-threonine methyl ester under basic conditions (triethylamine in dichloromethane). Chloromethylation can then be achieved via nucleophilic substitution or using chloromethylating agents (e.g., chloromethyl chloroformate). Critical intermediates include Boc-protected amino esters and chloromethyl derivatives .
Advanced: How can researchers optimize the stereochemical purity of the chloromethyl group during synthesis to avoid racemization?
Answer:
Racemization often occurs under acidic or high-temperature conditions. To preserve the (S)-configuration:
- Use mild reaction conditions (e.g., low temperatures, aprotic solvents like dichloromethane) during Boc protection and chloromethylation .
- Employ chiral auxiliaries or catalysts to stabilize the stereocenter.
- Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. highlights the use of stereospecific reagents (e.g., (S)-configured starting materials) to minimize racemization .
Basic: What spectroscopic techniques are most effective for confirming the structure and enantiomeric excess of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl), chloromethyl (δ ~4.0–4.5 ppm), and ester carbonyl (δ ~170 ppm) .
- IR Spectroscopy : Confirm N-H (Boc, ~3300 cm⁻¹) and ester C=O (~1740 cm⁻¹).
- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., cellulose-based columns) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺) .
Advanced: What are the challenges in maintaining the stability of the Boc protecting group under different reaction conditions, and how can they be mitigated?
Answer:
The Boc group is labile under acidic conditions. Challenges include:
- Acidic Hydrolysis : Avoid protic acids (e.g., TFA) during reactions. Use buffered conditions or neutral cleavage methods.
- Thermal Degradation : Conduct reactions below 40°C. shows successful Boc protection at 0°C–25°C .
- Byproduct Formation : Monitor via TLC or LC-MS. Purify via silica gel chromatography using hexane/ethyl acetate gradients .
Basic: How should researchers handle and store this compound to ensure its stability and prevent degradation?
Answer:
- Storage : Store at 2–8°C in a desiccator under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc and ester groups .
- Handling : Use anhydrous solvents and glove boxes for moisture-sensitive steps. Wear PPE (gloves, goggles) due to potential irritancy .
Advanced: When scaling up the synthesis of this compound, what critical parameters must be controlled to ensure consistent yield and purity?
Answer:
- Reaction Temperature : Maintain strict control (±2°C) to avoid exothermic side reactions.
- Mixing Efficiency : Ensure homogeneity in chloromethylation steps to prevent localized overconcentration.
- Purification : Use flash chromatography or recrystallization (e.g., from ethyl acetate/hexane) to remove enantiomeric impurities .
- Quality Control : Implement in-line FTIR or HPLC to monitor reaction progress .
Basic: What are the common side reactions or byproducts observed during the synthesis of this compound, and how can they be minimized?
Answer:
- Boc Deprotection : Occurs under acidic conditions. Use neutral buffers or replace TFA with milder acids (e.g., HCl in dioxane) .
- Ester Hydrolysis : Minimize exposure to moisture via anhydrous solvents and molecular sieves .
- Racemization : Optimize reaction time and temperature; reports 4-hour reaction times at room temperature for Boc protection without racemization .
Advanced: How can computational chemistry tools aid in predicting the reactivity and stereochemical outcomes of reactions involving this compound?
Answer:
- DFT Calculations : Model transition states to predict stereochemical preferences (e.g., chloromethylation pathways).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction rates and intermediates.
- Docking Studies : Explore interactions with enzymes or catalysts for asymmetric synthesis. and provide structural data (InChI, molecular formulas) for computational input .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
